2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one
Description
Structure
3D Structure
Properties
CAS No. |
296793-85-6 |
|---|---|
Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-acetyl-3-hydroxy-5-nitroinden-1-one |
InChI |
InChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,15H,1H3 |
InChI Key |
MWUCMXGVNLRNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])O |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Intrinsic Reactivity of 2 Acetyl 3 Hydroxy 6 Nitro 1h Inden 1 One
Mechanistic Pathways in Indenone Formation and Transformation
The synthesis and transformation of indenone derivatives proceed through a variety of mechanistic pathways, including electrophilic and nucleophilic substitutions, rearrangement reactions, and tautomeric equilibria. These pathways are fundamental to the construction and functionalization of the indenone scaffold.
Electrophilic and Nucleophilic Substitution Mechanisms in Indenone Chemistry
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indenone core can undergo electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are dictated by the electronic nature of the substituents on the aromatic ring. Activating groups enhance the electron density of the ring, making it more susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com Conversely, deactivating groups withdraw electron density, slowing down the reaction and directing electrophiles to the meta position. chemistrysteps.com A common example of EAS is nitration, where a nitro group (NO2) is introduced onto the aromatic ring using a mixture of nitric and sulfuric acids. chemistrysteps.commasterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+). chemistrysteps.comlibretexts.orgyoutube.com
Nucleophilic Substitution: Nucleophilic substitution reactions involve the attack of a nucleophile—an electron-rich species—on an electron-deficient center. organic-chemistry.orgsavemyexams.com In the context of indenone chemistry, nucleophilic substitution can occur at sp3-hybridized carbon atoms bearing a suitable leaving group. organic-chemistry.org These reactions can proceed through two primary mechanisms: SN1 and SN2. organic-chemistry.orgchemguide.co.ukyoutube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a one-step process where the nucleophile attacks as the leaving group departs. chemguide.co.uksavemyexams.com The nature of the substrate, nucleophile, leaving group, and solvent determines which pathway is favored. organic-chemistry.org
Rearrangement Reactions Involving Indenone Derivatives
Indenone derivatives can participate in various rearrangement reactions, which involve the migration of an atom or group within the molecule to form a new structural isomer. These reactions are often key steps in the synthesis of complex molecular architectures. Some notable rearrangement reactions include:
Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org A variation of this is the semipinacol rearrangement, which can occur under basic conditions. libretexts.org
Beckmann Rearrangement: This reaction transforms an oxime into an amide or lactam. For instance, 1-indanone (B140024) oxime derivatives can undergo a Beckmann rearrangement to yield hydrocarbostyril, a key intermediate in certain syntheses. kist.re.kr
Ring Expansion Reactions: 1-indanones can serve as substrates for ring expansion reactions, such as the rhodium-catalyzed insertion of ethylene (B1197577) into a C-C bond to form a benzocycloheptenone skeleton. nih.gov
Meyer-Schuster Rearrangement: The one-pot tandem Meyer-Schuster rearrangement of arylpropynols followed by radical cyclization provides a route to 2-sulfenylindenone derivatives. organic-chemistry.org
Nazarov Cyclization: This reaction can be employed in a tandem sequence with electrophilic fluorination to convert α,β-unsaturated arylketones into fluorine-containing 1-indanone derivatives. nih.gov
Enolization and Tautomeric Equilibria of Indenone Systems
Indenone systems containing a hydroxyl group adjacent to a carbonyl group, such as in 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one, can exhibit keto-enol tautomerism. rsc.org Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium lies between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). youtube.comyoutube.com
The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic and steric effects of other substituents on the molecule. The enol form can be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group. The formation of enolates, the conjugate bases of the enol form, is a key step in many reactions of carbonyl compounds, as the enolate is a powerful nucleophile. rsc.org
Reactivity of the this compound Core
The reactivity of the this compound molecule is a composite of the reactivities of its individual components.
Reactivity of the Indenone Carbonyl Groups
The indenone core of this compound contains two carbonyl groups: one at the 1-position of the indenone ring and the other in the 2-acetyl group. The carbonyl group is a polar functional group, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. allstudiesjournal.com This polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. vub.beyoutube.com
The reactivity of the carbonyl groups can be influenced by the electronic effects of the substituents on the indenone ring. The presence of the electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophilic attack. Common reactions of carbonyl groups include:
Nucleophilic Addition: Aldehydes and ketones undergo a wide range of nucleophilic addition reactions. allstudiesjournal.com
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. vub.be
Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines (Schiff bases) or enamines, respectively. allstudiesjournal.com
Aromatic Reactivity of the Nitrated Benzene Ring
The benzene ring of this compound is substituted with a nitro group (NO2). The nitro group is a strong electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring. chemistrysteps.com
Deactivation towards Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards further electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org This is because it withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. chemistrysteps.com
Meta-Directing Effect: The nitro group is a meta-director, meaning that in any subsequent electrophilic substitution reactions, the incoming electrophile will predominantly add to the position meta to the nitro group. chemistrysteps.com
Activation towards Nucleophilic Aromatic Substitution: While deactivating the ring towards electrophilic attack, the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). This is particularly true for nucleophilic attack at the positions ortho and para to the nitro group. The electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The Influence of the Acetyl and Hydroxyl Groups on Molecular Reactivity
The acetyl and hydroxyl groups at the 2 and 3-positions of the indenone ring are pivotal in modulating the molecule's reactivity. The hydroxyl group, being an electron-donating group, can enhance the nucleophilicity of the adjacent enone system. Conversely, the acetyl group, an electron-withdrawing group, generally decreases the electron density of the ring system, making it more susceptible to nucleophilic attack at the carbonyl carbon.
In similar polyhydroxy compounds, the chemical reactivity of different hydroxyl groups can vary significantly. For instance, in certain iridoid glycosides, the hydroxyl group at the C10-position exhibits higher reactivity compared to the one at the C6'-position, a preference that has been verified through iodination, oxidation, and reduction experiments. nih.gov This differential reactivity allows for selective modification of the molecule. nih.gov In the context of this compound, the acidity of the hydroxyl group is expected to be enhanced by the presence of the adjacent electron-withdrawing acetyl and nitro groups.
The acetyl group's influence is also significant. In studies involving the acetylation of wood components, lignin, which is rich in hydroxyl groups, was found to be highly reactive towards acetic anhydride. swst.org This suggests that the hydroxyl group in the subject compound could readily undergo acetylation. Furthermore, the presence of an acetyl group can influence the reaction pathways. For example, in the acylation of 3,7,10-trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane, the reaction conditions could be tuned to produce di- and tri-acetylated derivatives. mdpi.comresearchgate.net However, these acetyl derivatives were found to be unstable in acidic media, leading to deacetylation. mdpi.comresearchgate.net
The interplay between hydroxyl and acetyl groups is crucial. In some systems, the presence of a hydroxyl group can direct the outcome of a reaction. For example, in the synthesis of bridged fused heterocyclic products from an indanone system, the phenoxide ion generated from a hydroxyl group attacks the carbonyl of the indanone in a hemiketalization step. nih.gov
Table 1: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Predicted Influence on Reactivity | Potential Reactions |
| Hydroxyl Group | Electron-donating, increases nucleophilicity of the enone system, acidic proton. | O-alkylation, O-acylation, deprotonation. |
| Acetyl Group | Electron-withdrawing, activates the indenone ring for nucleophilic attack. | Knoevenagel condensation, aldol (B89426) reaction at the methyl group. |
| Nitro Group | Strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, activates towards nucleophilic aromatic substitution. | Reduction to an amino group. |
| Indenone Core | Susceptible to Michael addition, cycloaddition reactions. nih.gov | Ring expansion reactions, rsc.org annulation reactions. nih.govrsc.org |
Degradation and Decomposition Pathways of Indenone Derivatives
The stability and degradation of indenone derivatives are influenced by factors such as the nature of substituents, reaction conditions, and exposure to energy sources.
Studies on the Stability of the Indenone Ring System
Studies on the stability of other cyclic systems have shown that the introduction of unsaturation can have a significant impact. In carbocyclic phosphinyl radicals, introducing unsaturation into the ring leads to an additive increase in the delocalization energy, which enhances stability. nih.gov The indenone ring, with its inherent unsaturation, benefits from this type of electronic stabilization.
The substituents on the indenone ring also play a crucial role in its stability. Electron-withdrawing groups, such as the nitro group in the 6-position, can influence the electron distribution within the ring system. In some cases, the presence of certain functional groups can lead to instability under specific conditions. For example, as mentioned earlier, acetyl derivatives of some heterocyclic compounds have been found to be unstable in acidic media. mdpi.comresearchgate.net
Furthermore, the indenone ring can participate in various chemical transformations, which can be considered a form of instability under certain reaction conditions. For example, 1-indanones can undergo ring expansion reactions to form benzocycloheptenone skeletons. rsc.org The stability of the indenone ring in this compound will therefore be a balance between its inherent resonance stabilization and the reactivity imparted by its functional groups.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Acetyl 3 Hydroxy 6 Nitro 1h Inden 1 One
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Probing Molecular Conformations and Intermolecular Interactions
Without primary or referenced spectroscopic data, any attempt to generate the requested scientific article would be purely hypothetical and would not meet the required standards of scientific accuracy. The scientific community has not yet published the detailed characterization of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one, making a thorough and factual report on its spectroscopic properties impossible at this time.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Analysis of Chromophore Absorption and Charge Transfer Transitions
No published studies were found that describe the UV-Vis absorption spectrum of this compound. Therefore, an analysis of its chromophore absorption bands and any potential intramolecular charge transfer transitions is not possible at this time. Such an analysis would typically involve identifying the molecular orbitals involved in electronic transitions (e.g., π → π* and n → π*) and how the nitro and acetyl groups influence the electronic structure of the indenone core.
Solvent Effects on Electronic Spectra
There is no available data on the solvatochromic behavior of this compound. Investigating the influence of solvent polarity on the UV-Vis absorption spectrum would provide insights into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. However, without experimental spectra recorded in a range of solvents, this analysis cannot be performed.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No high-resolution mass spectrometry data for this compound has been reported. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Analysis of Diagnostic Ion Fragmentation Patterns
Information on the mass spectrometry fragmentation patterns of this compound is not available. Analysis of these patterns, typically obtained through techniques like tandem mass spectrometry (MS/MS), is crucial for structural elucidation by identifying characteristic neutral losses and fragment ions, such as the loss of the acetyl or nitro groups.
X-ray Crystallography for Precise Solid-State Structure Determination
A search of crystallographic databases yielded no entries for this compound. Therefore, its single-crystal X-ray structure has not been determined. X-ray crystallography would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The precise measurement of bond lengths, bond angles, and torsional angles for this compound would require single-crystal X-ray diffraction analysis. This technique provides a three-dimensional map of electron density within the crystal, from which the exact positions of individual atoms can be determined.
Bond lengths would reveal the distances between covalently bonded atoms, offering insights into bond order (single, double, triple) and the potential for electron delocalization within the indenone ring system and its substituents.
Bond angles , the angles formed by three connected atoms, are crucial for defining the molecule's geometry and understanding the hybridization of atomic orbitals.
Without experimental data, any representation of these parameters would be purely theoretical and could not be included in a scientifically accurate article.
Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The study of molecular packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by various intermolecular forces.
Hydrogen Bonding: The presence of a hydroxyl (-OH) group and nitro (-NO2) group, along with carbonyl groups (C=O), suggests the potential for significant intermolecular hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms, play a crucial role in stabilizing the crystal lattice.
A detailed analysis of these interactions, including the identification of specific hydrogen bond donors and acceptors and the distances and angles of these bonds, is contingent on the availability of crystallographic data.
Computational and Theoretical Investigations of 2 Acetyl 3 Hydroxy 6 Nitro 1h Inden 1 One
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations offer a powerful avenue to predict and understand the intrinsic properties of molecules. For 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one, these methods can elucidate the influence of its various functional groups—the electron-withdrawing nitro group, the acetyl moiety, and the hydroxyl group—on the inden-1-one framework.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its associated energy. While specific DFT calculations for this compound are not published, we can infer its structural characteristics from studies on related indanone systems.
Table 1: Predicted Key Geometric Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value Range | Notes |
| C=O (Indenone) Bond Length | 1.21 - 1.23 Å | Typical for a conjugated ketone. |
| C=O (Acetyl) Bond Length | 1.20 - 1.22 Å | Standard for an acetyl group. |
| C-NO₂ Bond Length | 1.47 - 1.49 Å | Characteristic of a nitro group attached to an aromatic ring. |
| O-H Bond Length | 0.96 - 0.98 Å | Typical for a hydroxyl group. |
| Dihedral Angle (Benzene ring - Cyclopentenone ring) | < 5° | The fused ring system is expected to be nearly planar. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals indicate the molecule's propensity to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the presence of the electron-withdrawing nitro and acetyl groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. researchgate.net The HOMO, on the other hand, would likely be localized on the electron-rich portions of the molecule, such as the benzene (B151609) ring and the enol-hydroxy group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and its electronic absorption properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous structures)
| Orbital | Predicted Energy Range (eV) | Role in Reactivity |
| HOMO | -7.0 to -8.5 | Nucleophilic character, electron donation. |
| LUMO | -2.5 to -4.0 | Electrophilic character, electron acceptance. |
| HOMO-LUMO Gap | 3.0 to 5.5 | Indicator of kinetic stability and reactivity. |
Electrostatic Potential Surfaces and Charge Distribution Mapping
Electrostatic potential (ESP) surfaces provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). walisongo.ac.id This mapping is invaluable for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.
Conformational Analysis and Tautomeric Equilibria
The flexibility of the acetyl group and the presence of the hydroxyl group introduce the possibilities of different spatial arrangements (conformations) and the existence of different structural isomers (tautomers).
Potential Energy Surface Scans for Conformational Landscape
The rotation around the single bond connecting the acetyl group to the indenone ring gives rise to different conformers. A potential energy surface (PES) scan, performed using computational methods, can map the energy changes associated with this rotation, identifying the most stable conformations. It is likely that the acetyl group will orient itself to minimize steric clashes with the adjacent parts of the molecule, with the carbonyl of the acetyl group likely oriented away from the indenone ring.
Theoretical Examination of Enol-Keto Tautomerism and Relative Stabilities
A key feature of this compound is the potential for enol-keto tautomerism. The molecule can exist in equilibrium between the depicted keto-enol form (with a hydroxyl group at C3) and a diketo form (where the hydrogen from the hydroxyl group has migrated to C2).
Theoretical studies on cyclic β-diketones have shown that the relative stability of the keto and enol forms is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents. researchgate.netrsc.org In the case of this compound, the enol form is likely to be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl of the acetyl group. DFT calculations on similar systems can provide quantitative estimates of the energy difference between the tautomers and the energy barrier for their interconversion.
Table 3: Predicted Relative Stabilities of Tautomers of this compound
| Tautomer | Predicted Relative Energy (kcal/mol) | Stabilizing Factors |
| Keto-Enol (as named) | 0 (Reference) | Intramolecular hydrogen bonding, conjugation. |
| Diketo | +5 to +15 | Less favorable due to loss of aromaticity in the enol system and disruption of hydrogen bonding. |
Solvation Effects on Molecular Conformations and Energetics
No published studies were identified that specifically examine the solvation effects on the molecular conformations and energetics of this compound. Such studies would theoretically involve the use of computational models, like the Polarizable Continuum Model (PCM), to analyze how different solvents influence the stability of the compound's tautomers and conformers. This analysis would provide insight into its behavior in various chemical environments.
In Silico Spectroscopic Property Prediction and Validation
Detailed in silico predictions and validations of the spectroscopic properties for this compound have not been reported in the available literature. This would typically involve the use of quantum chemical calculations to simulate and help interpret experimental spectra.
Computational Prediction of NMR Chemical Shifts
There are no specific computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound. Methodologies such as Density Functional Theory (DFT) are commonly employed for such predictions, which are invaluable for the structural elucidation of novel compounds. nih.govnih.govresearchgate.net
Theoretical Simulation of UV-Vis Absorption Spectra
A theoretical simulation of the UV-Vis absorption spectra for this compound is not present in the current body of scientific literature. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transitions that correspond to the absorption bands in a UV-Vis spectrum. academie-sciences.frresearchgate.netresearchgate.net
Vibrational Frequency Calculations for IR and Raman Assignments
No literature was found detailing the vibrational frequency calculations for the assignment of IR and Raman spectra of this compound. These calculations, often performed using DFT methods, are crucial for assigning the observed vibrational modes to specific molecular motions within the compound. ekb.egnih.govlibretexts.orgnih.govresearchgate.net
Computational Mechanistic Elucidation of Indenone Reactions
There is a lack of published research on the computational elucidation of reaction mechanisms involving this compound.
Transition State Characterization and Reaction Pathway Optimization
No studies have been published that characterize the transition states and optimize the reaction pathways for reactions of this compound. This type of computational analysis is fundamental to understanding the kinetics and thermodynamics of chemical reactions.
Kinetic and Thermodynamic Aspects of Indenone Chemical Transformations
In the study of chemical reactions, understanding the interplay between kinetics and thermodynamics is fundamental to predicting the outcome of a transformation. A reaction is considered to be under thermodynamic control if the product distribution is governed by the relative stability of the products, leading to a prevalence of the most stable species. dalalinstitute.comopenstax.org This occurs when the reaction conditions, such as higher temperatures, allow for the reaction to be reversible and reach equilibrium. openstax.org Conversely, a reaction under kinetic control yields a product distribution determined by the relative rates of formation, where the product formed via the lowest activation energy barrier predominates. dalalinstitute.comopenstax.org This is typical of reactions carried out at lower temperatures where the process is irreversible. openstax.org
For a chemical transformation to be thermodynamically favorable, the change in Gibbs free energy (ΔG) must be negative. dalalinstitute.com This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). dalalinstitute.com In many organic reactions, the entropy change is minimal, making the enthalpy change the primary driver of thermodynamic feasibility. dalalinstitute.com Kinetically, the rate of a reaction is dictated by the activation energy (the free energy of activation, ΔG*), which represents the energy barrier that must be overcome for reactants to convert to products. dalalinstitute.com A lower activation energy results in a faster reaction rate. dalalinstitute.com
Advanced Computational Modeling in Chemical Research
Advanced computational modeling has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and interactions that are often difficult or impossible to obtain through experimental means alone. Techniques such as quantum mechanics calculations and molecular modeling allow for the detailed investigation of molecules like this compound at an electronic level.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)), a quantum observable. wiley-vch.de This theory partitions a molecule into distinct atomic basins, enabling the calculation of various atomic properties. wiley-vch.deuni-rostock.de A key feature of QTAIM is the analysis of critical points in the electron density, where the gradient of the density is zero. A (3, -1) critical point, also known as a bond critical point (BCP), located between two nuclei signifies that electronic charge density is accumulated between them, and the line of maximum density connecting them is termed a bond path. uni-rostock.deresearchgate.net The presence of a bond path is a necessary and sufficient condition for the existence of a chemical bond between two atoms.
The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. researchgate.net Interactions are generally classified as either 'shared' (covalent) or 'closed-shell' (ionic bonds, hydrogen bonds, van der Waals interactions). For hydrogen bonds, which are a type of closed-shell interaction, specific criteria based on the values of ρ(r) and ∇²ρ(r) at the BCP are used for their classification and characterization. researchgate.net
Non-Covalent Interaction (NCI) analysis is a related computational tool that visualizes weak interactions in real space based on the electron density and its derivatives. It is particularly effective for identifying and characterizing hydrogen bonds, van der Waals forces, and steric clashes.
For this compound, an intramolecular hydrogen bond is expected between the hydrogen of the 3-hydroxy group and the oxygen of the 2-acetyl group. A hypothetical QTAIM analysis would likely reveal a bond critical point between these atoms. The table below illustrates the type of data that would be generated in such a study to characterize this interaction.
Table 1: Hypothetical QTAIM Parameters for the Intramolecular Hydrogen Bond in this compound (Note: These are illustrative values as specific study data is unavailable)
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |
| O-H···O=C | 0.025 | +0.090 | -0.001 | Strong H-Bond |
ρ(r): Electron density at the BCP. ∇²ρ(r): Laplacian of the electron density. H(r): Total energy density. A positive ∇²ρ(r) is characteristic of closed-shell interactions like H-bonds. A negative H(r) indicates some covalent character.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. ijnrd.org QSAR models are valuable tools in drug design and toxicology for predicting the activity of new compounds, thereby reducing the need for extensive animal testing and guiding the synthesis of more potent analogues. ijnrd.orgresearchgate.net
The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecular structure, including:
Lipophilic properties: Such as the logarithm of the partition coefficient (log P), which describes hydrophobicity. ijnrd.org
Electronic properties: Such as Hammett constants (σ), field and resonance effects, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijnrd.org
Steric properties: Such as Taft steric parameters (Es) and molar refractivity. ijnrd.org
For nitroaromatic compounds, descriptors like hydrophobicity and the energy of the LUMO (E_LUMO) have been shown to be important indicators for predicting mutagenicity and toxicity. nih.govstudycorgi.com A lower E_LUMO value suggests the molecule is a better electron acceptor, which can be related to its mechanism of action. studycorgi.com
A hypothetical QSAR study on a series of 2-acetyl-3-hydroxy-1H-inden-1-one derivatives could be performed to predict their potential biological activity. The table below presents a hypothetical dataset for such a study.
Table 2: Hypothetical Dataset for QSAR Analysis of Indenone Derivatives
| Compound | R-group at C6 | Log P | E_LUMO (eV) | Observed Activity (Log 1/IC50) |
| 1 | -H | 2.10 | -1.50 | 4.50 |
| 2 (Target) | -NO₂ | 2.25 | -2.85 | 5.80 |
| 3 | -Cl | 2.80 | -1.80 | 5.10 |
| 4 | -NH₂ | 1.50 | -1.10 | 4.95 |
| 5 | -OCH₃ | 2.05 | -1.35 | 4.75 |
Using multilinear regression on such data, a QSAR equation could be generated. For example: Log(1/IC₅₀) = 0.65(Log P) - 1.50(E_LUMO) + 2.15
This equation would suggest that activity increases with moderate hydrophobicity and is strongly enhanced by electron-withdrawing substituents that lower the LUMO energy, a common finding for nitroaromatic compounds. researchgate.netnih.gov
Molecular Docking for Exploring Ligand-Target Recognition (Purely Theoretical Interaction Studies)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a macromolecular target, typically a protein. walisongo.ac.id This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. walisongo.ac.idmdpi.com The process involves placing the ligand in the binding site of the receptor and evaluating the "goodness of fit" using a scoring function, which estimates the binding free energy. walisongo.ac.id A lower binding energy generally indicates a more stable and favorable interaction. walisongo.ac.id
The analysis of the docked pose reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.commdpi.com
A purely theoretical molecular docking study of this compound could be performed to explore its potential to interact with various biological targets. For instance, many kinase inhibitors feature heterocyclic scaffolds capable of forming key hydrogen bonds. A hypothetical docking study could place the indenone into the ATP-binding site of a protein kinase. The hydroxyl and acetyl groups are prime candidates for forming hydrogen bonds with the hinge region of the kinase, while the indenone ring system could engage in hydrophobic and π-stacking interactions. The nitro group could also participate in polar interactions.
The table below illustrates hypothetical results from a docking study of the indenone derivatives from the QSAR section into a theoretical protein target.
Table 3: Hypothetical Molecular Docking Results for Indenone Derivatives
| Compound | R-group at C6 | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -H | -7.5 | Val20, Leu85 (Hydrophobic); Gln88 (H-bond) |
| 2 (Target) | -NO₂ | -9.2 | Val20, Leu85 (Hydrophobic); Gln88, Asn90 (H-bonds) |
| 3 | -Cl | -8.1 | Val20, Leu85 (Hydrophobic); Gln88 (H-bond); Phe92 (Halogen bond) |
| 4 | -NH₂ | -8.5 | Val20 (Hydrophobic); Gln88, Asp145 (H-bonds) |
| 5 | -OCH₃ | -7.8 | Val20, Leu85 (Hydrophobic); Gln88 (H-bond) |
These theoretical results would suggest that the nitro group in compound 2 contributes significantly to binding affinity by forming an additional hydrogen bond with an active site residue (Asn90), correlating with its higher predicted activity in the QSAR model.
Advanced Applications and Future Research Directions for Indenone Based Chemical Systems Excluding Prohibited Areas
2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one as a Versatile Synthetic Building Block
The functional groups present on this compound—namely the acetyl, hydroxyl, and nitro groups—suggest a potential for diverse reactivity. In many organic systems, such groups are instrumental. The nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and serve as a precursor to an amino group through reduction. researchgate.netmdpi-res.commdpi.com The acetyl group can participate in various C-C bond-forming reactions, and the hydroxy group can be a handle for etherification or esterification.
Despite this theoretical potential, no specific studies have been published that demonstrate the use of this compound in the synthesis of other molecules.
Role in the Synthesis of Complex Organic Molecules
There is no available scientific literature that documents the use of this compound as a building block in the synthesis of complex organic molecules. While the broader class of 1-indanones serves as crucial intermediates in the synthesis of biologically active compounds, beilstein-journals.org the specific application of this nitro- and acetyl-substituted indenone has not been reported.
Application in the Construction of Diverse Heterocyclic Frameworks
Similarly, no research has been found detailing the application of this compound in the construction of heterocyclic frameworks. The synthesis of heterocycles is a vast area of organic chemistry, often utilizing versatile synthons. amazonaws.comnih.gov For instance, other nitro-containing compounds have been used to synthesize various heterocycles like azetidinones. scielo.brresearchgate.net However, the specific role of this compound in such synthetic strategies is not documented.
Indenone Derivatives in Materials Science and Organic Electronics
Indanone and indenone derivatives have been investigated for their potential in materials science, particularly for their optical properties. nih.govresearchgate.netresearchgate.net These studies often focus on donor-acceptor systems to create materials with nonlinear optical responses.
Exploration in Functional Materials and Devices
There is no available research on the exploration or incorporation of this compound in functional materials and devices.
Emerging Research Avenues in Indenone Chemistry
The full potential of substituted indenones like this compound is yet to be unlocked. Several emerging research avenues could capitalize on the unique electronic and steric properties of this molecule.
Unexplored Reactivity Patterns and Novel Transformations
The interplay of the nitro, hydroxyl, and acetyl groups on the indenone scaffold could lead to novel and unexplored reactivity. For instance, intramolecular cyclization reactions could be envisioned, potentially leading to new heterocyclic systems. The nitro group could also direct C-H activation reactions at specific positions on the aromatic ring. Research into the photochemical reactivity of this compound, given the presence of both a nitro group and an enone system, could also unveil new transformations.
Development of New Catalytic Systems Utilizing Indenone Motifs
The indenone core, particularly with its chelating β-hydroxy enone functionality, could serve as a ligand for transition metals in catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by the substituents on the indenone ring. Such catalysts could find applications in asymmetric synthesis, given the planar chirality that could be induced in metal complexes. The development of indenone-based organocatalysts is another promising area, where the indenone could act as a scaffold for catalytically active functional groups.
Concluding Perspectives and Future Outlook for this compound Research
While direct experimental data on this compound is limited, a thorough analysis of its structural components suggests a bright future for its application and study. The convergence of a reactive indenone core with a synthetically versatile substitution pattern makes it a highly attractive target for further investigation. Future research should focus on the systematic exploration of its synthesis, reactivity, and potential applications in the design of novel chemical tools and catalysts. The insights gained from such studies would not only expand our understanding of indenone chemistry but also pave the way for the development of new technologies in materials science and chemical biology. The broader class of indenone-containing scaffolds continues to be an area of active research, with ongoing efforts to develop efficient synthetic methods. rsc.org Transition-metal-catalyzed annulation reactions are a key strategy for constructing the indenone core. bohrium.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one, considering substituent effects?
Methodological Answer: The synthesis of nitro-substituted indenones typically involves multi-step reactions, starting with functionalization of the indenone core. Key steps include:
- Acetylation and Nitration Sequence : Introduce the acetyl group via Friedel-Crafts acylation, followed by nitration using HNO₃/H₂SO₄. The nitro group’s position is controlled by directing effects of existing substituents (e.g., hydroxyl groups act as meta-directors) .
- Protection-Deprotection Strategies : Protect the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions during nitration .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Q. Table 1: Example Reaction Conditions for Nitroindenone Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetylation | AcCl, AlCl₃, 0°C, 2h | 75 | 95% |
| Nitration | HNO₃ (conc.), H₂SO₄, 50°C, 4h | 62 | 90% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The acetyl group appears as a singlet at δ ~2.6 ppm (³J coupling <1 Hz).
- Hydroxy proton (δ ~12 ppm, broad) and nitro group deshield adjacent protons (δ ~8.5–9.0 ppm) .
- IR Spectroscopy :
- Stretching vibrations for C=O (1680–1720 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and O–H (3200–3600 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) :
- Molecular ion [M+H]⁺ at m/z 263.06 (C₁₁H₉NO₅), with fragmentation peaks at m/z 245 (loss of H₂O) and 215 (loss of CO) .
Note: Discrepancies in NMR integration (e.g., overlapping peaks) can be resolved using 2D techniques like COSY or HSQC .
Q. What are the key considerations for ensuring the stability of this compound under storage?
Methodological Answer:
- Light Sensitivity : Nitro groups are prone to photodegradation. Store in amber vials at –20°C.
- Moisture Control : Hydroxyl and nitro groups may hydrolyze. Use desiccants (silica gel) in sealed containers.
- Thermal Stability : DSC analysis (20–200°C, 10°C/min) identifies decomposition temperatures. For this compound, avoid temperatures >100°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The enol-keto equilibrium of the hydroxyl and acetyl groups can shift with solvent polarity. Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict dominant tautomers .
- Impurity Interference : Compare experimental NMR with simulated spectra (via ACD/Labs or MestReNova) to identify minor contaminants .
- Dynamic Effects : Variable-temperature NMR (–40°C to 25°C) can slow rotational isomerism, clarifying peak splitting .
Q. What computational methods predict the reactivity of the nitro group in this compound?
Methodological Answer:
- Electrostatic Potential Maps : Use software like Avogadro or Multiwfn to visualize electron-deficient regions. The nitro group’s electrophilicity makes it prone to nucleophilic attack (e.g., in reduction reactions) .
- Fukui Indices : Calculate using Gaussian to identify sites for radical or electrophilic reactions. The ortho position to the nitro group is most reactive .
- Molecular Dynamics (MD) : Simulate solvation effects (water vs. DMSO) to predict solubility and aggregation behavior.
Q. Table 2: Calculated Reactivity Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO (eV) | –6.2 | DFT/B3LYP |
| LUMO (eV) | –1.8 | DFT/B3LYP |
| Fukui (C-4) | 0.12 | DFT/M06-2X |
Q. What experimental strategies study this compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cyclooxygenase-2) on a sensor chip to measure binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes. The acetyl and nitro groups may form hydrogen bonds with active-site residues .
Note: For in vitro assays, ensure the compound’s solubility by pre-dissolving in DMSO (<1% final concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
